N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide
Description
N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide is a structurally complex acetamide derivative featuring a cyano-substituted 2-methylbenzyl group and a thiazole ring substituted with a furan-3-yl moiety.
Properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12-4-2-3-5-15(12)16(9-19)21-17(22)8-14-11-24-18(20-14)13-6-7-23-10-13/h2-7,10-11,16H,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVFOIALLXZGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CC2=CSC(=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyano group, a furan ring, and a thiazole moiety. Its structure can be represented as follows:
Key Functional Groups:
- Cyano Group (-C≡N) : Known for its reactivity and ability to form complexes with metal ions.
- Furan Ring : A five-membered aromatic ring that can participate in various chemical reactions.
- Thiazole Moiety : Contributes to the compound's biological activity, particularly in antimicrobial properties.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives containing furan and thiazole rings have demonstrated effectiveness against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 - 1.0 µg/mL | Bactericidal |
| Escherichia coli | 1.0 - 2.0 µg/mL | Bactericidal |
| Candida albicans | 0.25 - 0.5 µg/mL | Fungicidal |
These findings suggest that this compound could potentially serve as a lead compound for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Compounds with cyano and thiazole groups may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Membrane Disruption : The furan ring could interact with lipid membranes, leading to increased permeability and cell death.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds similar to this compound:
- Study on Antimicrobial Activity : A study published in ACS Omega reported that derivatives of thiazole exhibited potent activity against Staphylococcus aureus with MIC values as low as 0.22 µg/mL, indicating strong bactericidal properties against Gram-positive bacteria .
- Synergistic Effects : Research has shown that certain derivatives can enhance the activity of established antibiotics like Ciprofloxacin when used in combination therapies, suggesting potential for overcoming antibiotic resistance .
- Toxicity Assessments : Hemolytic activity tests revealed low toxicity levels for similar compounds, with % lysis rates significantly lower than those of known toxic agents . This suggests a favorable safety profile for further development.
Comparison with Similar Compounds
2-(2-Methyl-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide ()
N-(Furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide ()
- Structure: Features a furan-2-ylmethyl group instead of furan-3-yl and lacks the cyano substitution.
- Key Differences : Furan positional isomerism (2- vs. 3-yl) may influence steric interactions or hydrogen bonding. Reported aqueous solubility: 39.1 µg/mL at pH 7.3.
- Activity: Not explicitly stated, but furan-thiazole hybrids are often explored for CNS or antimicrobial applications .
Triazole- and Thiadiazole-Containing Analogs
2-((4-Ethyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-yl)thio)-N-(3-Methylphenyl)Acetamide ()
- Structure : Replaces thiazole with a triazole ring and introduces a sulfur bridge.
- Key Differences : Triazole’s higher aromaticity and sulfur linkage may enhance metabolic resistance or metal coordination. The 2-furyl group differs from the target’s 3-furyl substitution.
- Activity : Anti-exudative activity reported at 10 mg/kg, comparable to diclofenac sodium .
2-[[5-(Furan-2-yl)-4-methyl-1,2,4-Triazol-3-yl]sulfanyl]-N-[4-(3-Nitrophenyl)-1,3-Thiazol-2-yl]Acetamide ()
- Structure : Combines triazole and thiazole rings with a nitro-phenyl group.
- Molecular weight: 442.47 g/mol .
Quinazolinone and Thioacetamide Derivatives
N-(Substituted)-2-((4-Oxo-3-(4-Sulfamoylphenyl)quinazolin-2-yl)thio)Acetamide ()
- Structure: Integrates a quinazolinone core with a sulfamoylphenyl group.
- Key Differences: Quinazolinone’s planar structure and sulfonamide moiety may improve DNA intercalation or enzyme inhibition.
- Activity: Derivatives show high yields (68–91%) and melting points (170–315°C), indicative of thermal stability. Potential anti-inflammatory applications .
Comparative Analysis of Key Properties
Discussion of Structural-Activity Relationships (SAR)
- Thiazole vs. Triazole : Thiazole-containing analogs (e.g., ) may favor CNS activity due to membrane permeability, while triazole derivatives () exhibit enhanced metabolic stability and metal-binding capacity.
- Furan Position: Furan-3-yl (target) vs.
- Cyano Group: The target’s cyano moiety could enhance binding via dipole interactions or reduce oxidative metabolism, contrasting with non-cyano analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
